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Compound of Interest

Compound Name: Monensin C

Cat. No.: B15560777 Get Quote

Disclaimer: The vast majority of scientific literature on monensin focuses on Monensin A, the

most abundant homolog produced by Streptomyces cinnamonensis, or on monensin as a

mixture of its homologues. Specific biological and quantitative data for Monensin C are

exceptionally scarce. Therefore, this guide primarily details the properties and activities of

Monensin (referring to Monensin A or the general mixture) as the representative molecule for

this class of polyether ionophores. The known physicochemical properties of Monensin C are

presented for reference.

Introduction
Monensin is a polyether ionophore antibiotic isolated from the bacterium Streptomyces

cinnamonensis.[1][2] It belongs to a class of lipid-soluble molecules that can transport cations

across cellular membranes.[2] The commercial product is a mixture of several congeners, with

Monensin A being the major component, alongside smaller amounts of Monensin B, C, and D.

[3] Monensin is widely used in veterinary medicine as a coccidiostat in poultry and a growth

promoter in ruminants.[2][4] More recently, its potent biological activities have garnered

significant interest for its potential repurposing as an anticancer and broad-spectrum

antimicrobial agent in human medicine.[5][6]

This guide provides a comprehensive technical overview of the core characteristics of

monensin, with a focus on its mechanism of action, biological activities, and the signaling

pathways it modulates. It is intended for researchers, scientists, and professionals in the field of

drug development.
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Physicochemical Properties of Monensin C
While detailed biological data for Monensin C is limited, its basic physicochemical properties

have been computed and are available.

Property Value Source

Molecular Formula C37H64O11 [7]

Molecular Weight 684.9 g/mol [7]

XLogP3 4.3 [7]

Hydrogen Bond Donor Count 3 [7]

Hydrogen Bond Acceptor

Count
11 [7]

Rotatable Bond Count 7 [7]

Exact Mass 684.44486285 Da [7]

Monoisotopic Mass 684.44486285 Da [7]

Topological Polar Surface Area 153 Å² [7]

Heavy Atom Count 48 [7]

Mechanism of Action: Ionophore Activity
The primary mechanism of action for monensin is its function as an ionophore, which is a

molecule that facilitates the transport of ions across lipid membranes.[2] Monensin exhibits a

high selectivity for monovalent cations, particularly sodium (Na+), for which it has a tenfold

higher affinity than for potassium (K+).[8]

Monensin functions as an electroneutral Na+/H+ antiporter.[2] It embeds itself into cellular and

subcellular membranes, binds a sodium ion from the extracellular space or organellar lumen,

and transports it into the cytoplasm. To maintain electroneutrality, it simultaneously expels a

proton (H+) from the cytoplasm.[4][8] This action disrupts the crucial transmembrane ion

gradients that are essential for numerous cellular processes.
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The consequences of this disruption are profound:

Neutralization of Acidic Compartments: The continuous exchange of Na+ for H+ leads to an

increase in the pH (alkalinization) of acidic intracellular compartments such as the trans-

Golgi network, lysosomes, and endosomes.[8]

Disruption of Golgi Apparatus: The influx of ions into the Golgi cisternae leads to osmotic

swelling and vacuolization, severely disrupting its structure and function.[8][9] This blocks

intracellular protein transport and inhibits post-translational modifications and secretion.[2][8]

Cellular Stress: The collapse of ion gradients triggers a cascade of stress responses,

including endoplasmic reticulum (ER) stress and oxidative stress, which can ultimately lead

to cell death.[6][10]

Mechanism of Monensin as a Na+/H+ Antiporter

Extracellular/Lumen (High Na+, Low H+) Monensin (H+) Cytoplasm (Low Na+, High H+)Na+
Binds Na+
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Caption: Monensin facilitates the electroneutral exchange of extracellular Na+ for intracellular

H+.

Biological Activities and Quantitative Data
Monensin exhibits a broad spectrum of biological activities, including antimicrobial and

anticancer effects.

Antimicrobial Activity
Monensin is effective against Gram-positive bacteria, certain fungi, and various protozoan

parasites, most notably Eimeria species that cause coccidiosis.[4][5] Its antibacterial action is a

direct result of its ionophoretic activity, which dissipates the membrane potential that bacteria

rely on for energy production and nutrient transport.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Monensin Against Various Microorganisms
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Microorganism
MIC (mg/L or
µg/mL)

Notes Source

Enterococcus faecium

(wild-type)
4 - 8

Mode MIC range

observed in a multi-

laboratory study.

[11]

Peptostreptococcus

anaerobius
1.56 [4]

Methicillin-susceptible

S. aureus (MSSA)
Varies

Monensin and its

derivatives show high

activity.

[4]

Methicillin-resistant S.

aureus (MRSA)
Varies

Monensin and its

derivatives show high

activity.

[4]

Vancomycin-resistant

Enterococci (VRE)
8 - 16

For a range of

carboxylic polyethers

including monensin.

Note: MIC values can vary based on the specific strain and testing methodology.

Anticancer Activity
Monensin has demonstrated potent anticancer activity against a variety of cancer cell lines,

including those that are multi-drug resistant.[6] Its anticancer effects are multifactorial,

stemming from its ability to induce apoptosis, inhibit cell proliferation and migration, and disrupt

key cancer-related signaling pathways.

Table 2: In Vitro Anticancer Activity of Monensin (IC50 Values)
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Cell Line Cancer Type IC50 Notes Source

Anaplastic

Thyroid Cancer

(ATC) cells

Thyroid Cancer Not specified

ATC cells are

most sensitive

compared to

other thyroid

cancer cell types.

[12]

Glioma cells Brain Cancer Not specified

Sensitizes cells

to TRAIL-

mediated

apoptosis.

[6]

Prostate Cancer

cells (PC-3)
Prostate Cancer nM range

Induces

apoptosis and

reduces

androgen

receptor

expression.

[10][13]

Colorectal

Cancer cells

(RKO, HCT-116)

Colorectal

Cancer
µM range

Inhibits

proliferation and

migration.

[14]

Signaling Pathways Modulated by Monensin
Monensin's disruption of cellular homeostasis triggers several signaling cascades that are

particularly relevant to its anticancer effects.

Endoplasmic Reticulum (ER) Stress and Apoptosis
By altering ion balance and blocking protein trafficking from the Golgi, monensin causes an

accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, leading to ER

stress.[6] This activates the unfolded protein response (UPR). Chronic ER stress, as induced

by monensin, leads to the upregulation of the pro-apoptotic factor CHOP (CCAAT/enhancer-

binding protein homologous protein). CHOP, in turn, upregulates Death Receptor 5 (DR5) and

downregulates the anti-apoptotic protein c-FLIP, sensitizing cancer cells to apoptosis,
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particularly in combination with agents like TRAIL (Tumor necrosis factor-related apoptosis-

inducing ligand).[6]

Monensin-Induced ER Stress and Apoptosis Pathway
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Caption: Monensin induces apoptosis via ER stress, CHOP, DR5 upregulation, and c-FLIP

downregulation.

Oxidative Stress and Calcium Homeostasis Disruption
In prostate cancer cells, monensin has been shown to induce the production of reactive oxygen

species (ROS), leading to oxidative stress.[10][13] This increase in ROS is a key upstream

event that initiates the apoptotic pathway. Furthermore, monensin disrupts intracellular calcium

(Ca2+) homeostasis. This combined effect of ROS production and Ca2+ imbalance contributes

to mitochondrial dysfunction, activation of caspases, and ultimately, apoptosis.[13][15]
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Monensin-Induced Apoptosis via ROS and Ca2+ Disruption
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Caption: Monensin triggers apoptosis through oxidative stress and disruption of calcium

homeostasis.

Inhibition of the GOLIM4–TLN1 Axis
In mesenchymal cancer cells, which are associated with high metastatic potential, monensin

inhibits cell motility by disrupting a key protein trafficking pathway.[16][17] By increasing the pH

of the Golgi, monensin induces the rapid exocytosis (secretion) of Golgi Integral Membrane

Protein 4 (GOLIM4).[16] GOLIM4 is crucial for the post-Golgi trafficking of Talin 1 (TLN1), a

protein essential for the formation of focal adhesions that link the cell's cytoskeleton to the

extracellular matrix. By depleting GOLIM4, monensin prevents TLN1 from reaching focal

adhesions, thereby impairing cell adhesion and migration.[16][17]
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Monensin Inhibits Cell Motility via the GOLIM4-TLN1 Axis
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Caption: Monensin disrupts the GOLIM4-TLN1 axis, leading to reduced cancer cell motility.

Toxicology
While effective, monensin is toxic, particularly at high doses or when consumed by non-target

species like horses, which are exceptionally sensitive.[2] The toxic effects are a direct

extension of its ionophoretic mechanism, leading to cellular damage in tissues with high

metabolic activity, such as cardiac and skeletal muscle.[18]

Table 3: Acute Oral LD50 Values for Monensin
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Species LD50 (mg/kg body weight) Source

Cattle 21.9 - 80 [18]

Sheep 12 [19]

Horses 2 - 3
[2] (Implied 1/100th of

ruminants)

Chickens 185 [1]

Rats 36.5 [1]

Mice 335 [1]

Clinical signs of acute toxicity include anorexia, diarrhea, muscle weakness, ataxia, and in

severe cases, death due to cardiac or respiratory failure.[18][20]

Experimental Protocols
This section provides methodologies for key experiments related to the evaluation of monensin.

Protocol: Minimum Inhibitory Concentration (MIC)
Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism.[21][22]

Materials:

96-well microtiter plates

Bacterial isolate

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

Monensin stock solution (e.g., in methanol or DMSO)

Sterile diluent (broth)
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Spectrophotometer or plate reader

Incubator (35-37°C)

Procedure:

Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Dilute the culture in fresh

broth to achieve a standardized turbidity, typically a 0.5 McFarland standard, which

corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to the final

target inoculum of ~5 x 10^5 CFU/mL.[11]

Prepare Monensin Dilutions: Perform a serial two-fold dilution of the monensin stock solution

in the 96-well plate. For example, to test concentrations from 64 mg/L down to 0.06 mg/L,

add 50 µL of broth to wells 2-12. Add 100 µL of the starting monensin concentration to well

1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 11,

discarding the final 50 µL. Well 12 serves as a growth control (no drug).

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except for a sterility

control well, which contains only broth). The final volume in each well is 100 µL.

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

Determine MIC: The MIC is the lowest concentration of monensin at which there is no visible

growth (turbidity) as determined by visual inspection or by measuring optical density with a

plate reader.[11][22]
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Workflow for MIC Determination by Broth Microdilution
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of monensin.

Protocol: Monensin Quantification by Competitive
ELISA
This protocol is based on a direct competitive Enzyme-Linked Immunosorbent Assay (ELISA)

for the detection of monensin in samples like animal feed.[23]

Materials:

Monensin ELISA kit (containing antibody-coated microtiter plate, monensin-HRP conjugate,

anti-monensin antibody, standards, wash solution, substrate, and stop solution)

Sample for analysis (e.g., ground feed)
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Extraction solvent (e.g., acetone)

Sample diluent

Micro-pipettes, centrifuge, vortex mixer

Microplate reader (450 nm)

Procedure:

Sample Extraction: Weigh 1.0 g of the ground sample into a conical tube. Add 5 mL of

acetone and vortex for 60 seconds. Mix on a tube rotator for 15 minutes. Centrifuge for 5

minutes at 3000 x g.

Sample Dilution: Dilute 40 µL of the supernatant into 920 µL of sample diluent (a 1:24

dilution). Vortex to mix.

ELISA Assay: a. Add 50 µL of the monensin standards or diluted samples to the appropriate

wells of the antibody-coated plate. b. Add 25 µL of the Monensin-HRP conjugate to each

well. c. Add 25 µL of the anti-Monensin antibody solution to each well. Mix gently and

incubate for 60 minutes at room temperature. d. Wash the plate 3 times with diluted wash

solution. e. Add 100 µL of the substrate solution to each well. Incubate for 20 minutes. f. Add

100 µL of the stop solution to each well. The color will change from blue to yellow.

Read Absorbance: Read the absorbance of each well at 450 nm within 15 minutes of adding

the stop solution.

Calculation: Calculate the %B/B0 for each standard and sample. Construct a standard curve

by plotting %B/B0 versus monensin concentration. Determine the concentration in the

samples by interpolation from the curve and multiply by the appropriate dilution factor.[23]
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Workflow for Monensin Quantification by Competitive ELISA
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Caption: General workflow for quantifying monensin in a sample using a competitive ELISA.

Conclusion
Monensin is a potent polyether ionophore with a well-defined mechanism of action that

underpins its broad biological activities. Its ability to disrupt fundamental ionic gradients makes

it an effective antimicrobial agent and a promising candidate for anticancer therapy. By inducing

multiple cellular stress pathways, including ER stress, oxidative stress, and disruption of protein

trafficking, monensin can selectively target and eliminate pathogenic organisms and cancer

cells. While its toxicity necessitates careful dose management, the extensive research into its

mechanisms provides a solid foundation for the development of new therapeutic strategies.

Further investigation into the specific activities of individual homologues like Monensin C may

yet reveal unique properties and unlock new applications for this versatile class of molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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